MC180295

描述

MC180295 是一种高效且选择性的细胞周期蛋白依赖性激酶 9 (CDK9) 抑制剂。该化合物在体外和体内癌症模型中均显示出显著的临床前疗效。细胞周期蛋白依赖性激酶 9 是一种丝氨酸/苏氨酸激酶,通过磷酸化 RNA 聚合酶 II 在转录延伸中起着至关重要的作用。 抑制细胞周期蛋白依赖性激酶 9 可以重新激活癌细胞中表观遗传沉默的基因,这使得 this compound 成为有希望的癌症治疗候选药物 .

准备方法

MC180295 合成时为两种对映异构体 (MC180379 和 MC180380) 的外消旋混合物反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 .

对于工业生产,可以使用批处理或连续流动工艺扩大 this compound 的合成规模。关键步骤包括中间体的制备、纯化和化合物的最终组装。 质量控制措施(如高效液相色谱 (HPLC) 和质谱)用于确保最终产品的稳定性和质量 .

化学反应分析

MC180295 经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢。常用试剂包括过氧化氢和高锰酸钾。

还原: 该反应涉及添加氢或去除氧气。常用试剂包括硼氢化钠和氢化铝锂。

取代: 该反应涉及用另一种官能团取代一种官能团。常用试剂包括卤素和亲核试剂。

从这些反应中形成的主要产物取决于使用的特定条件和试剂。 例如,this compound 的氧化会导致形成羟基化衍生物,而还原会导致形成脱氧产物 .

科学研究应用

In Vitro Studies

MC180295 has demonstrated significant anti-tumor efficacy across various cancer cell lines. In a study involving 46 different neoplastic cell lines, this compound exhibited a median IC50 value of 171 nM, with particularly strong effects observed in acute myeloid leukemia (AML) cell lines harboring MLL translocations. The compound was found to be highly selective for CDK9, showing minimal impact on normal cells .

In Vivo Studies

In preclinical models, this compound has shown promising results:

- Xenograft Models : In mouse models of AML and colon cancer, this compound significantly inhibited tumor growth and improved survival rates. Notably, when combined with decitabine (a DNA methyltransferase inhibitor), the synergy led to enhanced tumor regression compared to monotherapy .

- T Cell Dependence : The anti-tumor effects were found to involve CD8+ T cells, indicating an immune component that may enhance the therapeutic response .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both mice and rats. Key findings include:

- Half-Life : Following intravenous administration at 1 mg/kg, the half-life was approximately 0.86 hours; however, when administered intraperitoneally at 10 mg/kg, it extended to about 15.8 hours. This suggests potential compartmental distribution affecting drug retention .

- Bioavailability : Oral administration yielded a bioavailability of 26%, indicating that while effective, there may be limitations on oral dosing due to absorption characteristics .

Case Study 1: Acute Myeloid Leukemia

In a specific investigation into AML treatment using this compound:

- Model : Mice treated with SW48 colon cancer cells showed significant tumor size reduction after treatment with this compound.

- Results : The combination therapy with decitabine resulted in greater tumor regression and survival benefits compared to either agent alone .

Case Study 2: Epstein-Barr Virus-Associated Gastric Cancer

Research indicated that this compound effectively inhibited the growth of Epstein-Barr virus-associated gastric cancer (EBVaGC) cells:

- Mechanism : The compound suppressed DNA repair mechanisms and disrupted the cell cycle in EBVaGC cells.

- Efficacy : Significant growth inhibition was observed at concentrations as low as 1 µM after four days of treatment .

Summary of Findings

| Application Area | Findings |

|---|---|

| Mechanism | Inhibits CDK9, reactivating silenced tumor suppressor genes |

| In Vitro Efficacy | Median IC50 of 171 nM across various cancer cell lines |

| In Vivo Efficacy | Significant tumor growth inhibition in AML and colon cancer models |

| Pharmacokinetics | Short half-life (0.86 h IV), longer half-life (15.8 h IP), bioavailability of 26% |

| Case Study - AML | Enhanced efficacy when combined with decitabine; improved survival rates |

| Case Study - EBVaGC | Suppressed DNA repair and inhibited cell cycle progression at low concentrations |

作用机制

MC180295 通过选择性抑制细胞周期蛋白依赖性激酶 9 发挥作用。这种抑制会导致 RNA 聚合酶 II 的去磷酸化,从而导致表观遗传沉默基因的重新激活。该化合物还通过下调 MCL-1 和 MYC 等抗凋亡蛋白的表达来诱导癌细胞凋亡。 此外,this compound 已被证明可通过增加 CD8+ T 细胞的活性来增强免疫反应 .

相似化合物的比较

与其他抑制剂相比,MC180295 在细胞周期蛋白依赖性激酶 9 的高选择性和效力方面是独一无二的。类似的化合物包括:

MC180379: this compound 的对映异构体,效力较低。

MC180380: this compound 的另一个对映异构体,在活细胞测定中效力更高。

迪那西利布: 一种非选择性细胞周期蛋白依赖性激酶抑制剂,对多种细胞周期蛋白依赖性激酶(包括细胞周期蛋白依赖性激酶 9)具有活性。

弗拉沃吡啶醇: 一种较早的细胞周期蛋白依赖性激酶抑制剂,活性更广泛,但对细胞周期蛋白依赖性激酶 9 的选择性较低。

This compound 由于其对细胞周期蛋白依赖性激酶 9 的高特异性和在临床前模型中显著的抗肿瘤功效而脱颖而出 .

生物活性

MC180295 is a novel compound recognized as a highly potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), a critical player in transcriptional regulation and cancer biology. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of various malignancies through the reactivation of epigenetically silenced genes.

CDK9 is essential for the phosphorylation of RNA polymerase II, facilitating transcriptional elongation. Inhibition of CDK9 by this compound leads to the dephosphorylation of the SWI/SNF chromatin remodeler BRG1, which is pivotal for gene reactivation in cancer cells. This mechanism underscores the compound's ability to restore expression of tumor suppressor genes and promote cell differentiation, making it a promising candidate for epigenetic therapies.

Pharmacokinetics and Toxicity

Studies have demonstrated that this compound exhibits favorable pharmacokinetic properties in preclinical models, including mice and rats. The compound's safety profile was assessed through body weight monitoring and complete blood counts, indicating minimal toxicity at therapeutic doses.

Efficacy Against Cancer

The anti-tumor efficacy of this compound has been extensively evaluated across multiple cancer cell lines and in vivo models. Key findings include:

- Potency : this compound demonstrated a median IC50 of 171 nM across 46 neoplastic cell lines, with particularly high potency observed in acute myeloid leukemia (AML) cell lines harboring MLL translocations .

- Enantiomer Activity : The compound is a racemic mixture of two enantiomers, MC180379 and MC180380. Notably, MC180380 exhibited superior potency in live-cell assays compared to its counterpart .

- Synergistic Effects : When combined with decitabine, a DNA methyltransferase inhibitor, this compound showed significant synergistic effects in both AML and colon cancer xenograft models. This combination therapy enhances the reactivation of silenced genes, leading to improved anti-tumor responses .

Immune Component

Research indicates that the anti-tumoral effects mediated by CDK9 inhibition are partially dependent on CD8+ T cells. This finding suggests that this compound not only acts directly on tumor cells but may also engage the immune system to enhance therapeutic efficacy .

Case Studies

Several case studies highlight the clinical relevance of CDK9 inhibition using this compound:

- AML Case Study : In preclinical trials involving AML xenograft models, treatment with this compound resulted in significant tumor regression and prolonged survival compared to controls .

- Combination Therapy : In a study assessing the effects of combining this compound with checkpoint inhibitors, results indicated enhanced immune-mediated tumor clearance, suggesting potential for combination therapies in advanced malignancies .

Data Summary

| Parameter | Value |

|---|---|

| Chemical Formula | C17H18N4O3S |

| IC50 (CDK9) | 3–12 nM |

| Median IC50 (Cancer Cell Lines) | 171 nM |

| Primary Indications | Neoplasms (e.g., AML) |

| Enantiomers | MC180379 (lower potency), MC180380 (higher potency) |

属性

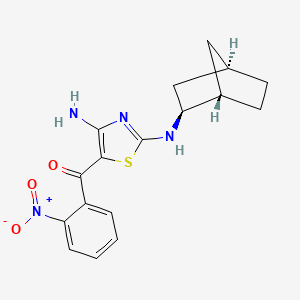

IUPAC Name |

[4-amino-2-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c18-16-15(14(22)11-3-1-2-4-13(11)21(23)24)25-17(20-16)19-12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8,18H2,(H,19,20)/t9-,10+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNXAQINDCOHGS-SCVCMEIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1C[C@@H]2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001115307 | |

| Record name | Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001115307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2237942-08-2 | |

| Record name | Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2237942-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001115307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。